molecular formula C11H12F2O B8309267 3,3-Difluoro-2,2-dimethylindan-1-ol CAS No. 1034921-57-7

3,3-Difluoro-2,2-dimethylindan-1-ol

Cat. No. B8309267
Key on ui cas rn: 1034921-57-7
M. Wt: 198.21 g/mol
InChI Key: GIGHHVCUNKQLFR-UHFFFAOYSA-N
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Patent
US08436035B2

Procedure details

To a solution of 3,3-difluoro-2,2-dimethyl-indan-1-one (520 mg, 2.65 mmol) in ethanol (15 mL) is added NaBH4 (100 mg, 2.65 mmol). After 15 minutes the reaction is quenched with saturated aqueous NH4Cl and concentrated to near dryness. The resulting residue is diluted with ethyl acetate and washed with brine, dried with Na2SO4, filtered, and concentrated. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 0:1 to 1:6) to provide 3,3-difluoro-2,2-dimethyl-indan-1-ol; 1H NMR (400 MHz, CDCl3) δ ppm 1.07 (d, J=2.3 Hz, 2 H), 1.27 (d, J=2.3 Hz, 2 H), 4.79-4.83 (m, 1 H), 7.41-7.46 (m, 1 H), 7.48-7.60 (m, 3 H).
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[C:3]1([CH3:13])[CH3:12].[BH4-].[Na+]>C(O)C>[F:1][C:2]1([F:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([OH:11])[C:3]1([CH3:12])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
FC1(C(C(C2=CC=CC=C12)=O)(C)C)F
Name
Quantity
100 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 15 minutes the reaction is quenched with saturated aqueous NH4Cl
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The resulting residue is diluted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 0:1 to 1:6)

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C(C2=CC=CC=C12)O)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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